N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCCAVUIOPEGE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.
Amidation Reaction: The hydroxyethyl intermediate is then reacted with cinnamic acid or its derivatives under amidation conditions to form the final product.
Common reagents used in these reactions include reducing agents like sodium borohydride for the formation of the hydroxyethyl group and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide serves as a versatile intermediate for synthesizing more complex molecules. Its structural components allow for the development of novel compounds with diverse functionalities, making it valuable in organic synthesis.
Biology
Biologically, this compound has shown promise in various assays, including:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives tested against Gram-positive and Gram-negative bacteria demonstrated enhanced antibacterial activity due to structural characteristics . Case Study : A laboratory study highlighted that specific substitutions on the thiophene ring significantly improved antibacterial activity, suggesting that this compound may follow a similar trend .
Medicine
In medical research, the bioactive properties of this compound are being explored for therapeutic applications:
- Anticancer Potential : The compound's ability to interact with biological targets positions it as a candidate for drug development aimed at cancer treatment. Its mechanisms of action involve binding to specific receptors or enzymes, potentially modulating pathways related to cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Key Features : Dual thiophene substituents (2-yl and 3-yl), hydroxyethyl group, cinnamamide backbone.
- Implications : The dual thiophene rings may enhance aromatic stacking interactions compared to single-thiophene analogs. The hydroxy group could improve solubility but may require protection during synthesis .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Key Features: Single thiophene (2-yl), cyano group, acetamide backbone.
- The absence of a hydroxy group simplifies synthesis but limits hydrogen-bonding capability .
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate ()
- Key Features : Thiophen-2-yl, hydroxy group, ester functionality.
- Comparison : The ester group increases hydrophobicity, whereas the hydroxy group enables intramolecular hydrogen bonding. This compound serves as an intermediate for 4-hydroxy-2-pyridones, highlighting the versatility of hydroxy-thiophene hybrids in heterocyclic synthesis .
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide ()
- Key Features : Thioamide, dichlorophenyl, hydroxy group.
- Comparison : The thioamide group enhances metal-binding capacity, relevant to antimicrobial activity. The dichlorophenyl substituent increases lipophilicity, contrasting with the target compound’s thiophene-based hydrophilicity .
Target Compound
- Predicted Bioactivity: Potential antimicrobial or kinase inhibitory activity due to thiophene and amide motifs.
- Physicochemical Properties : Moderate solubility (hydroxy group), melting point likely >350 K (based on similar compounds) .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Bioactivity: Not explicitly reported, but cyano-thiophene derivatives often exhibit antitumor activity.
- Properties: Higher thermal stability (cyano group), lower solubility .
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate
- Bioactivity : Intermediate for bioactive pyridones (e.g., antifungal agents).
- Properties : Crystalline structure (m.p. 366–368 K), intramolecular H-bonding .
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide
Computational Insights (DFT and Structural Analysis)
Crystal structure analysis using SHELX software may reveal packing efficiencies compared to analogs like ’s compound.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory properties. This article aims to consolidate research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features two thiophene rings and a hydroxyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, cinnamides and their derivatives have shown varying degrees of activity against bacteria and fungi.
Table 1: Antimicrobial Activity of Related Cinnamide Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Methyl Cinnamate | 789.19 | Candida spp. |
| Ethyl Cinnamate | 726.36 | A. flavus |
| Butyl Cinnamate | 626.62 | P. citrinum |
| N-(2-hydroxy-2-(thiophen-2-yl)... | TBD | TBD |
Note: The MIC for this compound is yet to be determined (TBD), but it is hypothesized to be comparable based on structural similarities with other cinnamides .
Anticancer Properties
Cinnamaldehyde, a related compound, has demonstrated anticancer properties through mechanisms such as induction of apoptosis and cell cycle arrest. Studies have shown that compounds with similar aromatic structures can enhance oxidative stress in cancer cells, leading to increased cell death .
Case Study: Effects on Cancer Cell Lines
In a study investigating the effects of various cinnamide derivatives on melanoma cells, it was found that certain structural modifications increased cytotoxicity significantly:
- Compound A : Induced G1 arrest and elevated ROS levels.
- Compound B : Showed enhanced apoptosis via caspase activation.
- N-(2-hydroxy-2-(thiophen-2-yl)-... : Expected to follow similar pathways based on its structural analogies.
Anti-inflammatory Activity
The presence of hydroxyl groups in the structure of this compound may confer anti-inflammatory properties. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Q & A
Basic: What synthetic strategies are recommended for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide, and how are regioselectivity challenges addressed?
Answer:
The synthesis typically involves multi-step reactions with thiophene derivatives and cinnamoyl moieties. Key steps include:
- Regioselective alkylation : Use of protecting groups (e.g., acetyl) on hydroxyl or amine functionalities to direct reactivity .
- Cyclization and condensation : Reactions like Gewald-type thiophene synthesis or dipolar cyclization to assemble the thiophene-ethyl-cinnamamide backbone .
- Purification : Column chromatography or recrystallization to isolate the target compound from by-products. Challenges in regioselectivity can be mitigated using steric/electronic directing groups or computational pre-screening of reaction pathways .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks using software like SHELXL .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can DFT calculations predict electronic properties and reactivity?
Answer:
- Methodology :
- Validation : Compare computed vibrational spectra (IR) or NMR chemical shifts with experimental data to refine models .
Advanced: What in vitro models are suitable for antitumor activity evaluation?
Answer:
- Cell lines : Use human cancer cell panels (e.g., MCF-7, NCI-H460, SF-268) for broad-spectrum screening .
- Assays :
- Data interpretation : Normalize to positive controls (e.g., cisplatin) and account for solvent toxicity via vehicle-only controls .
Advanced: How does stereoisomerism influence pharmacological activity?
Answer:
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
- Biological testing : Compare IC₅₀ values of enantiomers against β3-adrenergic receptors or cancer cell lines to identify active stereoisomers .
- Molecular docking : Simulate binding modes with targets (e.g., kinases) to explain stereospecific interactions .
Advanced: How to resolve contradictions between computational and experimental data?
Answer:
- Error analysis : Check basis set adequacy (e.g., switch to def2-TZVP for transition metals) or solvent effects in DFT models .
- Experimental replication : Repeat synthesis/characterization to rule out impurities (e.g., via HPLC with UV/ECD detection) .
- Hybrid approaches : Combine MD simulations with QM/MM to model dynamic interactions .
Advanced: What methods identify synthetic impurities or degradation products?
Answer:
- HPLC-MS : Quantify regioisomeric impurities (e.g., thiophene positional isomers) using reverse-phase C18 columns .
- Stability studies : Accelerated degradation (40°C/75% RH) with LC-MS to track hydrolytic/by-product formation .
- NMR spiking : Add suspected impurities (e.g., unreacted cinnamoyl chloride) to confirm retention times .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify thiophene substituents (e.g., methyl vs. chloro) or cinnamamide chain length .
- Pharmacophore mapping : Identify critical moieties (e.g., hydroxyl group for hydrogen bonding) via 3D-QSAR .
- In silico screening : Use Schrödinger’s Glide to predict binding affinity against target libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
